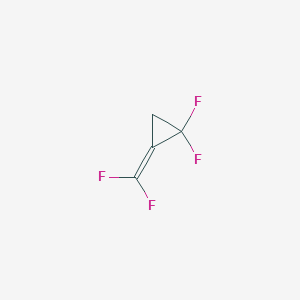
2-(Difluoromethylidene)-1,1-difluorocyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethylidene)-1,1-difluorocyclopropane is a unique organofluorine compound characterized by the presence of two difluoromethylidene groups attached to a cyclopropane ring. This compound is of significant interest in the field of organic chemistry due to its unusual structure and reactivity, which make it a valuable building block for the synthesis of various fluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethylidene)-1,1-difluorocyclopropane typically involves the use of difluoromethyl phenyl sulfone as a difluoromethylidene equivalent. This method allows for the efficient transformation of primary alkyl halides into 1,1-difluoro-1-alkenes through a nucleophilic substitution-elimination strategy . The reaction conditions often involve the use of a fluorine-bearing nucleophile, such as CF3, which substitutes the halogen atom of the alkyl halide, followed by an elimination step to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution-elimination strategies. The use of advanced fluorination techniques and reagents, such as difluorocarbene reagents, can streamline the production process and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethylidene)-1,1-difluorocyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form difluorinated products.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include various difluorinated alkenes, cyclopropanes, and other fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethylidene)-1,1-difluorocyclopropane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: Investigated for its potential use in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and other bioactive compounds.
Industry: Utilized in the production of advanced materials, such as fluorinated coatings and high-performance polymers
Wirkmechanismus
The mechanism of action of 2-(Difluoromethylidene)-1,1-difluorocyclopropane involves its ability to participate in various chemical reactions due to the presence of highly reactive difluoromethylidene groups. These groups can interact with molecular targets and pathways, leading to the formation of stable fluorinated products. The compound’s unique structure allows it to act as a versatile intermediate in the synthesis of a wide range of fluorinated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Difluoromethylidene)-1,1-difluorocyclopropane include:
1,1-Difluoro-1-alkenes: Compounds with similar difluoromethylidene groups attached to alkenes.
Difluoromethyl phenyl sulfone: A precursor used in the synthesis of this compound.
Uniqueness
The uniqueness of this compound lies in its cyclopropane ring structure combined with difluoromethylidene groups, which imparts distinct reactivity and stability.
Eigenschaften
CAS-Nummer |
74687-12-0 |
|---|---|
Molekularformel |
C4H2F4 |
Molekulargewicht |
126.05 g/mol |
IUPAC-Name |
2-(difluoromethylidene)-1,1-difluorocyclopropane |
InChI |
InChI=1S/C4H2F4/c5-3(6)2-1-4(2,7)8/h1H2 |
InChI-Schlüssel |
BLPKQXIWECKWND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(F)F)C1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


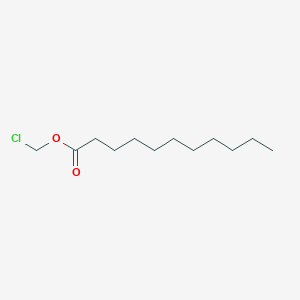
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)
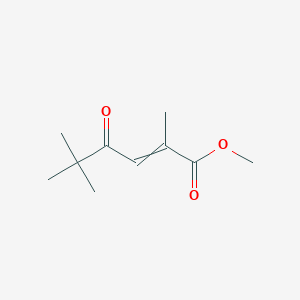
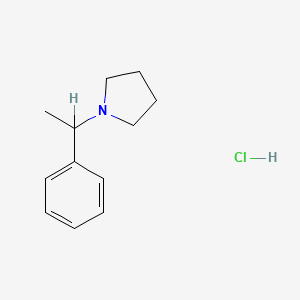
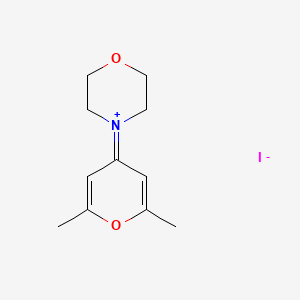
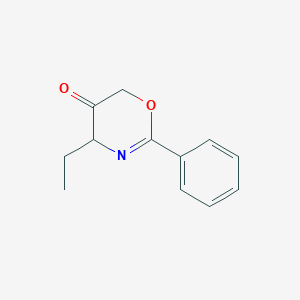

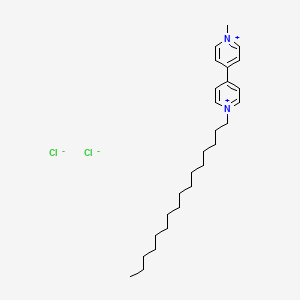
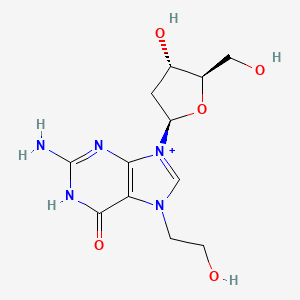
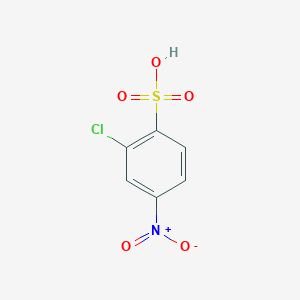
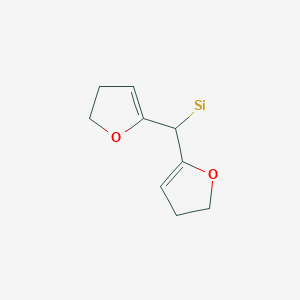
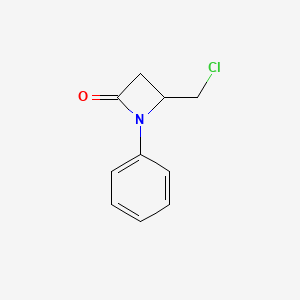

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
